3-Chloro-5-(trifluoromethoxy)phenylacetonitrile
Overview
Description
3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound characterized by the presence of a chlorine atom, a trifluoromethoxy group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Halogenation: Chlorination of the phenyl ring to introduce the chlorine atom.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethanol or related reagents.
Nitrilation: Conversion of the phenyl ring to a nitrile group using cyanation agents.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or esters.
Reduction: Reduction of the nitrile group to amines.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: 3-Chloro-5-(trifluoromethoxy)phenylacetic acid.
Reduction: 3-Chloro-5-(trifluoromethoxy)phenylamine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is compared with similar compounds such as 3-Chloro-5-(trifluoromethoxy)aniline and 3-Chloro-5-(trifluoromethoxy)cinnamic acid. While these compounds share structural similarities, this compound is unique due to its nitrile group, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethoxy)aniline
3-Chloro-5-(trifluoromethoxy)cinnamic acid
3-Chloro-5-(trifluoromethoxy)acetophenone
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Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethoxy)phenyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAROZMXSBSQHOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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